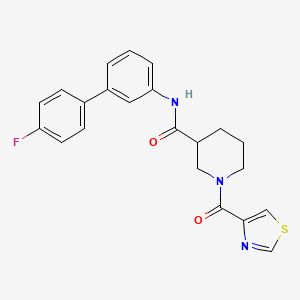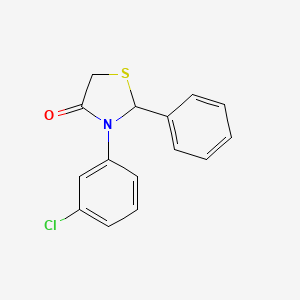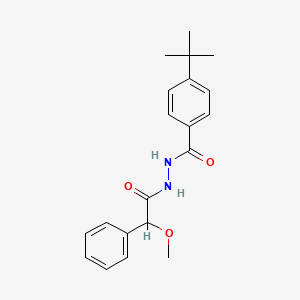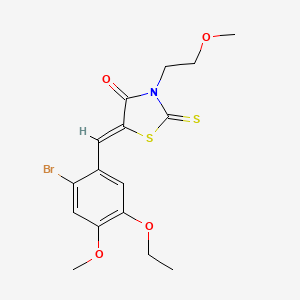![molecular formula C14H14ClN3O4S B4921443 5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloropyridinyl group, a sulfamoyl group, and a methoxy-N-methylbenzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-chloropyridine-3-sulfonamide with 2-methoxy-N-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Methyl 5-(2-chloropyridin-3-yl)pentanoates: Used in the synthesis of complex organic molecules.
Uniqueness
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-16-14(19)10-8-9(5-6-12(10)22-2)23(20,21)18-11-4-3-7-17-13(11)15/h3-8,18H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCGLXTVWFLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![4-Methyl-1-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4921367.png)
![7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)


![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)


![5-Benzyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-[1,3,4]thiadiazole](/img/structure/B4921461.png)
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
